Methyl 7-(2-furoyl)heptanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 8-(furan-2-yl)-8-oxooctanoate |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)9-5-3-2-4-7-11(14)12-8-6-10-17-12/h6,8,10H,2-5,7,9H2,1H3 |
InChI Key |
YEJWQYJOGFNXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 7 2 Furoyl Heptanoate
Development of Esterification Routes to Methyl 7-(2-furoyl)heptanoate
The final step in many synthetic routes to this compound is the formation of the methyl ester. This can be achieved through several established esterification methods, starting from the corresponding carboxylic acid or another ester.
Direct Esterification with Furoyl-Containing Acids
The most conventional route to this compound is the direct esterification of its corresponding carboxylic acid precursor, 7-(2-furoyl)heptanoic acid. This reaction, a type of Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemguide.co.ukscienceready.com.au
The reaction is a reversible equilibrium-limited process. chemguide.co.uk To drive the reaction towards the formation of the ester product, it is typically heated under reflux. scienceready.com.au Concentrated sulfuric acid is a commonly used catalyst for this transformation as it also acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium to favor the product. scienceready.com.au A similar strategy has been successfully employed in the synthesis of the structurally related compound, methyl 8-(furan-2-yl)-8-oxooctanoate, which was prepared by dissolving the parent carboxylic acid in methanol with sulfuric acid as the catalyst. researchgate.net
Alternative catalysts can also be employed, including dry hydrogen chloride gas or solid acid catalysts like cation-exchange resins (e.g., Dowex H+). chemguide.co.uknih.gov The use of solid resins offers the advantage of being easily separable from the reaction mixture, simplifying purification and making the process more environmentally friendly. nih.gov
Table 1: Catalysts and Conditions for Direct Esterification
| Catalyst | Typical Conditions | Advantages/Notes | Source |
|---|---|---|---|
| Concentrated H₂SO₄ | Heat/reflux in methanol | Acts as both catalyst and dehydrating agent | scienceready.com.au |
| Dry HCl gas | In methanol | Used for certain substrates, particularly aromatic esters | chemguide.co.uk |
Transesterification Reactions
Transesterification is an alternative method for preparing this compound from another ester of 7-(2-furoyl)heptanoic acid, such as an ethyl or benzyl (B1604629) ester. This process involves reacting the starting ester with a large excess of methanol, typically in the presence of a catalyst, to exchange the original alkyl group for a methyl group. medtigo.com
This reaction can be catalyzed by either acids or bases. For base-catalyzed transesterification, the reaction is sensitive to water, so anhydrous conditions are necessary. medtigo.com The reaction temperature is generally kept near the boiling point of the alcohol (methanol, in this case) to ensure a sufficient reaction rate without significant evaporation of the reagent. medtigo.com
A variety of catalysts have been shown to be effective for transesterification. plapiqui.edu.arorganic-chemistry.org Mild and efficient catalytic systems, such as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), have been developed that tolerate a wide range of functional groups. organic-chemistry.org Heterogeneous catalysts, including mixed metal oxides like CaO/α-Fe₂O₃, have also been utilized, particularly in the production of biodiesel (methyl esters) from triglycerides. plapiqui.edu.ar These solid catalysts offer simplified product separation. plapiqui.edu.ar
Table 2: Potential Catalysts for Transesterification
| Catalyst | Type | Potential Advantages | Source |
|---|---|---|---|
| K₂HPO₄ | Homogeneous (Mild Base) | Tolerates various functional groups, mild conditions | organic-chemistry.org |
| CaO/α-Fe₂O₃ | Heterogeneous | Easily separated, reusable | plapiqui.edu.ar |
Acylation Strategies Involving Heptanoate (B1214049) Derivatives
A conceptually different approach involves forming the C-C bond between the furan (B31954) ring and the heptanoate chain in a way that the methyl ester is already present on the aliphatic chain. This is typically achieved through a Friedel-Crafts acylation reaction, where furan is acylated with a derivative of suberic acid monomethyl ester.
In this strategy, a suitable derivative of methyl heptanoate, such as methyl 7-(chloroformyl)heptanoate (the acyl chloride of suberic acid monomethyl ester), would be used as the acylating agent. This reactive species can then be reacted with furan in the presence of a Lewis acid catalyst to form the target molecule directly. This avoids the need for a separate esterification step at the end of the synthesis. Friedel-Crafts acylations of furan are well-established and can be performed with various catalysts. google.comgoogle.com
Furoyl Group Introduction and Modification Strategies
The introduction of the 2-furoyl group is a critical step in the synthesis of this compound. This is almost universally accomplished via Friedel-Crafts acylation.
Formation of the Ketone Linkage to the Furan Ring
The ketone linkage in this compound is formed through an electrophilic substitution reaction on the furan ring, known as Friedel-Crafts acylation. rsc.org In this reaction, furan acts as the nucleophile, attacking an electrophilic acylating agent derived from a seven-carbon dicarboxylic acid or its ester.
A highly relevant example is the synthesis of a homologous compound, where furan was reacted with an anhydride (B1165640) derived from suberic acid. researchgate.net This reaction was catalyzed by zinc chloride (ZnCl₂) in nitromethane (B149229) to yield 8-(furan-2-yl)-8-oxooctanoic acid. researchgate.net This method could be directly adapted by using the anhydride of pimelic acid to create the seven-carbon chain required for 7-(2-furoyl)heptanoic acid.
A variety of Lewis acid catalysts can be used for the acylation of furan, each with different activities and substrate compatibilities. google.com While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts because they complex with the product ketone. google.comgoogle.com More advanced catalysts, such as boron trifluoride (BF₃) and solid acid catalysts like the mesoporous aluminosilicate (B74896) Al-MCM-41, can be used in catalytic amounts and offer advantages in terms of efficiency and milder reaction conditions. google.comosti.gov
Table 3: Friedel-Crafts Systems for Furan Acylation
| Acylating Agent | Catalyst | Notes | Source |
|---|---|---|---|
| Acid Anhydride | ZnCl₂ | Effective for producing the keto-acid precursor | researchgate.net |
| Acid Anhydride | Al-MCM-41 | Solid acid catalyst, allows for flow-reactor conditions | osti.gov |
| Acyl Chloride/Anhydride | BF₃ | Effective in catalytic amounts, avoids product complexation issues | google.com |
Strategies for Constructing the 2-Furoyl Moiety
The "2-furoyl moiety" itself is typically constructed as part of the acylating agent used in the Friedel-Crafts reaction. A key strategy involves preparing a reactive derivative of 2-furoic acid, such as 2-furoyl chloride. wikipedia.org
2-furoyl chloride is a versatile chemical intermediate that can be synthesized by reacting 2-furoic acid with a chlorinating agent. wikipedia.org A historical and effective method involves refluxing 2-furoic acid in an excess of thionyl chloride. wikipedia.org The resulting 2-furoyl chloride is a liquid that can be purified and used in subsequent reactions. wikipedia.org This acyl chloride can then be used to acylate a suitable nucleophile to introduce the 2-furoyl group, for instance, in a reaction with a heptanoate-derived organometallic reagent, although the Friedel-Crafts approach is more common for this class of compounds.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The efficient synthesis of this compound is contingent upon the optimization of the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. This involves a careful consideration of catalysts, solvents, and temperature, as well as the development of selective synthetic methods.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of furan-containing compounds and in the esterification processes relevant to the formation of this compound. The primary method for introducing the furoyl group to the heptanoate backbone is through a Friedel-Crafts acylation reaction. This reaction typically employs a Lewis acid catalyst to activate the acylating agent.
Recent research has explored a variety of catalysts for reactions involving furan derivatives. For instance, in the synthesis of other furan-containing molecules, acidic ion-exchange resins have been investigated. ub.edu These solid acid catalysts offer advantages in terms of separation and reusability. The catalytic activity has been shown to be dependent on the morphological properties of the resins, with gel-type resins demonstrating higher activity due to enhanced accessibility to acid centers. ub.edu For the synthesis of this compound, a similar approach using a solid acid catalyst could be envisioned for the acylation step.
Furthermore, the esterification of the heptanoic acid precursor can be catalyzed by various acids. While traditional methods might use mineral acids, greener alternatives are increasingly being explored. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the aminolysis of methyl esters and could potentially be adapted for esterification reactions. researchgate.net
| Catalyst Type | Potential Application in Synthesis | Advantages |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts acylation of furan with a heptanoyl derivative. | High reactivity and promotion of acylation. |
| Acidic Ion-Exchange Resins | Heterogeneous catalysis for Friedel-Crafts acylation. | Ease of separation, reusability, and potentially milder reaction conditions. ub.edu |
| Mineral Acids (e.g., H₂SO₄) | Esterification of 7-furoylheptanoic acid. | Readily available and effective. |
| Organic Bases (e.g., DBU) | Potential for catalyzing esterification under specific conditions. | Can offer selectivity in certain reactions. researchgate.net |
Solvent and Temperature Dependence in Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and selectivity of the synthesis. In Friedel-Crafts acylation reactions, the solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for such reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons.
The temperature of the reaction can affect the rate of reaction and the formation of byproducts. For instance, in the catalytic hydroxyalkylation/alkylation of 2-methylfuran (B129897), it was observed that an increase in temperature led to an increase in the conversion of the starting material but also promoted the formation of undesired oligomers. ub.edu A computational study on the Diels-Alder reaction of furan derivatives also highlighted the importance of temperature, with lower temperatures favoring the formation of the desired adduct. researchgate.net Therefore, for the synthesis of this compound, it is crucial to identify an optimal temperature that balances reaction rate and selectivity.
The use of greener solvents is also a growing area of interest. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been evaluated as more environmentally friendly alternatives in other synthetic processes, such as solid-phase peptide synthesis. nih.gov The feasibility of using such solvents in the synthesis of this compound would require further investigation.
| Parameter | Influence on Synthesis |
| Solvent | Affects solubility of reactants, catalyst activity, and can influence reaction pathways. The use of greener solvents is being explored. nih.gov |
| Temperature | Controls the reaction rate and can impact the formation of byproducts. Optimization is key to maximizing yield. ub.eduresearchgate.net |
Development of Chemo-, Regio-, and Stereoselective Syntheses
Achieving high selectivity is a key challenge in organic synthesis. For this compound, this primarily involves regioselectivity in the Friedel-Crafts acylation step. The acylation of furan typically occurs at the C2 position due to the directing effect of the oxygen atom.
The development of chemo-, regio-, and stereoselective reactions is an active area of research. nih.govrsc.org For example, iron-catalyzed hydroboration of alkenes and alkynes has been shown to proceed with high chemo-, regio-, and stereoselectivity. rsc.org While not directly applicable to the core synthesis of this compound, these advancements in catalysis highlight the potential for developing highly selective methods.
In the context of the target molecule, chemoselectivity would be important if other functional groups are present on the heptanoate chain that could react under the acylation conditions. The inherent reactivity of the furan ring at the C2 position generally ensures high regioselectivity in the Friedel-Crafts acylation.
Investigation of Synthetic Precursors and Intermediate Derivatization
The successful synthesis of this compound relies on the efficient preparation of its key precursors: a suitable heptanoic acid derivative and a furan-2-carbonyl building block.
Preparation of Heptanoic Acid Derivatives
Heptanoic acid and its derivatives serve as the aliphatic backbone of the target molecule. There are several established methods for the synthesis of heptanoic acid. One common approach is the malonic ester synthesis, where diethyl malonate is alkylated with a suitable haloalkane, followed by hydrolysis and decarboxylation. quora.com For heptanoic acid, this would involve the use of 1-bromopentane. quora.com
Another route to heptanoic acid derivatives involves the oxidation of heptanal. Heptanal itself can be obtained from the pyrolysis of the methyl ester of ricinoleic acid, which is derived from castor oil.
The synthesis of 7-hydroxyheptanoic acid and its derivatives has also been described, for instance, through the hydrogenation of 3-(2-furyl) acrylic acid and its esters. google.com These hydroxy derivatives could potentially be converted to other functionalized heptanoic acids.
| Precursor | Synthetic Method |
| Heptanoic Acid | Malonic ester synthesis using diethyl malonate and 1-bromopentane. quora.com |
| Heptanoic Acid | Oxidation of heptanal. |
| 7-Hydroxyheptanoic Acid | Hydrogenation of 3-(2-furyl) acrylic acid. google.com |
| Ethyl 2-methylheptanoate | A related heptanoate derivative. nih.gov |
Synthesis of Furan-2-carbonyl Building Blocks
The furan-2-carbonyl moiety is the other key component of this compound. Furan-2-carboxylic acid and its derivatives are common building blocks in organic synthesis. researchgate.netscispace.com Furan-2-carbonyl chloride, a reactive derivative, can be prepared from furan-2-carboxylic acid and is often used in acylation reactions.
The synthesis of substituted furan derivatives is an area of active research, with methods such as acid-catalyzed Friedel-Crafts reactions being employed to introduce alkyl groups onto the furan ring. researchgate.net Cascade acid-catalyzed reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds also provide a route to functionalized furans. chimicatechnoacta.ru These methods, while not directly producing the unsubstituted furan-2-carbonyl group, demonstrate the versatility of furan chemistry.
For the synthesis of this compound, the most direct approach would likely involve the use of furoyl chloride as the acylating agent in a Friedel-Crafts reaction with a suitable heptanoate derivative.
| Building Block | Common Synthetic Precursor |
| Furan-2-carbonyl chloride | Furan-2-carboxylic acid. |
| Substituted Furan-2-carbonyl compounds | 2-Methylfuran via cascade reactions. chimicatechnoacta.ru |
| Alkylated Carbonyl-Bearing Furans | Furoic acid via acid-catalyzed Friedel-Crafts reaction. researchgate.net |
Characterization of Key Synthetic Intermediates
The synthesis of α-keto esters such as this compound can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of a furan ring with an appropriate acylating agent. In the context of preparing this compound, a plausible key synthetic intermediate is Methyl 7-(chloroformyl)heptanoate . This intermediate is an acyl chloride derivative of the mono-methyl ester of heptanedioic acid (pimelic acid).
The characterization of such reactive intermediates is crucial for ensuring the desired reaction proceeds efficiently and for identifying the final product. americanpharmaceuticalreview.com Due to their reactivity, derivatization is a common strategy to facilitate analysis. For instance, acyl chlorides can be converted to their corresponding esters by reaction with an alcohol, which produces a more stable compound for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.com
The structural confirmation of Methyl 7-(chloroformyl)heptanoate would rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Methyl 7-(chloroformyl)heptanoate
The following table summarizes the expected spectroscopic data for the intermediate, Methyl 7-(chloroformyl)heptanoate. This data is based on the analysis of similar aliphatic acyl chlorides and methyl esters.
| Technique | Expected Data |
| ¹H NMR | δ 3.67 (s, 3H, -OCH₃), 2.89 (t, 2H, -CH₂COCl), 2.31 (t, 2H, -CH₂CO₂CH₃), 1.75-1.60 (m, 4H, -CH₂CH₂COCl and -CH₂CH₂CO₂CH₃), 1.45-1.35 (m, 2H, central -CH₂-) |
| ¹³C NMR | δ 173.5 (C=O, ester), 172.0 (C=O, acyl chloride), 51.5 (-OCH₃), 46.5 (-CH₂COCl), 33.8 (-CH₂CO₂CH₃), 28.4, 24.5, 24.2 (methylene carbons) |
| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1800 (C=O, acyl chloride), ~1740 (C=O, ester), ~1170 (C-O, ester) |
| Mass Spec (m/z) | Expected molecular ion peak and characteristic fragmentation patterns including loss of Cl and OCH₃. |
Chemical Reactivity and Transformation Studies of Methyl 7 2 Furoyl Heptanoate
Reactivity of the 2-Furoyl Moiety
Furan (B31954) Ring-Opening Reactions and Derivatization
The furan moiety in Methyl 7-(2-furoyl)heptanoate is susceptible to various ring-opening reactions, a common and synthetically useful transformation for this heterocyclic system. These reactions often lead to the formation of highly functionalized, acyclic, or different heterocyclic structures.
One of the most notable furan ring-opening reactions is the Achmatowicz rearrangement . This reaction typically involves the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to a dihydropyranone upon treatment with acid. For this compound, a preliminary reduction of the ketone to a secondary alcohol would be necessary to initiate this sequence. The subsequent oxidative rearrangement would transform the furan ring into a six-membered dihydropyranone ring, offering a pathway to carbohydrate-like structures and other complex polycyclic systems.
The Piancatelli rearrangement offers another route for the transformation of furfuryl alcohols, leading to functionalized cyclopentenones. Again, this would require the initial reduction of the ketone in this compound. The resulting alcohol, under acidic conditions, can rearrange to a 4-hydroxycyclopentenone derivative.
Furthermore, furan rings can undergo ring-opening under various other conditions. For instance, treatment of 5-hydroxy-2,3-dihydrobenzo[b]furans with acetic anhydride (B1165640) in pyridine (B92270) has been shown to result in furan ring-opening to form 1,4-disubstituted buta-1,3-dienes. While the substrate is different, this suggests that under certain conditions, the furan ring in this compound could be opened to yield linear, poly-functionalized structures. Iron(III) chloride has also been shown to catalyze the ring-opening of furans in the presence of dialkyl phosphonates, leading to 2,5-dicarbonyl-3-ene-phosphates.
Derivatization of the furan ring without ring-opening is also a key aspect of its chemistry. Electrophilic substitution reactions such as nitration, bromination, and formylation are common for furan, typically occurring at the C5 position, which is the most electron-rich. For this compound, the directing effects of the acyl group would need to be considered.
Table 1: Key Furan Ring Transformations and Potential Products from this compound Analogs
| Reaction | Reagents | Key Intermediate/Product | Reference |
| Achmatowicz Rearrangement | 1. NaBH4 2. Oxidant (e.g., NBS) 3. Acid | Dihydropyranone derivative | |
| Piancatelli Rearrangement | 1. NaBH4 2. Acid | 4-Hydroxycyclopentenone derivative | |
| Oxidative Ring Opening | Acetic anhydride, Pyridine | Substituted butadiene derivative | |
| FeCl3-Catalyzed Ring Opening | FeCl3, Dialkyl phosphonate | 2,5-Dicarbonyl-3-ene-phosphate | |
| Electrophilic Nitration | Nitric acid, Acetic anhydride | 5-Nitro-2-furoyl derivative |
Functionalization of the Heptanoate (B1214049) Alkyl Chain
The seven-carbon alkyl chain of the heptanoate moiety provides a scaffold for various functionalization reactions, allowing for the introduction of new chemical handles and modification of the molecule's physical and chemical properties.
The carbonyl group of the furoyl moiety is a primary site for reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol. The choice of reagent can allow for chemoselectivity, for instance, NaBH4 will typically reduce ketones and aldehydes without affecting the ester group. Catalytic hydrogenation can also be employed for this transformation.
Conversely, complete reduction of the ketone to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions, which are standard procedures for deoxygenating ketones.
Oxidation reactions on the alkyl chain itself are also conceivable. While direct oxidation of an unactivated C-H bond is challenging, biocatalytic methods have shown promise. For example, the AlkBGT enzyme system from Pseudomonas putida can catalyze the ω-oxidation of fatty acid methyl esters, introducing a hydroxyl group at the terminal methyl group. This could potentially be applied to the heptanoate chain of this compound to introduce a terminal hydroxyl group, which could be further oxidized to a carboxylic acid.
Halogenation of the heptanoate chain can occur at several positions. The position alpha to the ketone (the first carbon of the heptanoate chain) is particularly activated and can be readily halogenated under both acidic and basic conditions. In acidic solution, monohalogenation is typical, while in basic conditions, polyhalogenation can occur, potentially leading to the haloform reaction if a methyl ketone is present. Since this compound is not a methyl ketone, the haloform reaction would not proceed in the classical sense, but α-halogenation is still a highly feasible reaction.
Radical halogenation could potentially introduce halogens at other positions along the alkyl chain, although this would likely result in a mixture of products. More recently, deacylative halogenation has been developed as a method to convert methyl ketones to alkyl halides, which could be a strategic transformation for derivatives of the title compound.
The chlorine atom on a halogenated hept
Advanced Spectroscopic and Chromatographic Characterization of Methyl 7 2 Furoyl Heptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Advanced ¹H NMR Analysis for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number and connectivity of hydrogen atoms within a molecule. In the case of Methyl 7-(2-furoyl)heptanoate, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment.
The methyl ester protons (-OCH₃) typically appear as a sharp singlet, while the protons of the furan (B31954) ring exhibit characteristic chemical shifts and coupling patterns. The protons on the heptanoate (B1214049) chain present as a series of multiplets, with their chemical shifts and splitting patterns providing information about their proximity to the electron-withdrawing furoyl and ester groups. For instance, the methylene (B1212753) group adjacent to the furan carbonyl (C-8) and the methylene group adjacent to the ester carbonyl (C-2) are expected to be shifted downfield compared to the other methylene groups in the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3' (furan) | ~7.6 | dd |
| H-5' (furan) | ~7.2 | dd |
| H-4' (furan) | ~6.5 | dd |
| -OCH₃ (methyl ester) | ~3.6 | s |
| H-2 (heptanoate) | ~2.9 | t |
| H-8 (heptanoate) | ~2.3 | t |
| H-3, H-4, H-5, H-6 (heptanoate) | ~1.3-1.7 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
Comprehensive ¹³C NMR Analysis for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the ester and ketone functionalities are typically observed at the downfield end of the spectrum (around 160-200 ppm). oregonstate.eduvaia.com The carbons of the furan ring will have chemical shifts in the aromatic region, while the carbons of the heptanoate chain will appear in the aliphatic region of the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. udel.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~190-200 |
| C=O (ester) | ~170-175 |
| C-2' (furan) | ~150-155 |
| C-5' (furan) | ~145-150 |
| C-3' (furan) | ~115-120 |
| C-4' (furan) | ~110-115 |
| -OCH₃ (methyl ester) | ~50-55 |
| C-2 (heptanoate) | ~40-45 |
| C-8 (heptanoate) | ~30-35 |
| C-3, C-4, C-5, C-6, C-7 (heptanoate) | ~20-30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Correlational Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous structural assignments. sdsu.eduipb.ptyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the heptanoate chain and within the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.educolumbia.edu It is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu HMBC is crucial for connecting different fragments of the molecule, such as linking the heptanoate chain to the furan ring and the ester group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is particularly useful for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) Methodologies for Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. ifremer.fr For this compound (C₁₃H₁₈O₄), the calculated exact mass is 238.1205 g/mol . chemeo.com HRMS analysis would confirm this exact mass, providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. researchgate.net This technique provides detailed structural information by revealing the connectivity of atoms within the molecule.
For this compound, MS/MS analysis would likely show characteristic fragmentation patterns. For example, cleavage of the bond between the carbonyl group and the furan ring would result in a furoyl cation. Fragmentation of the heptanoate chain could also occur, leading to a series of ions with decreasing mass. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, further confirming its structure.
Ionization Techniques (EI, ESI, APCI) for Molecular Ion Generation
Mass spectrometry is a cornerstone for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. The choice of ionization technique is critical for generating the molecular ion and characteristic fragment ions of this compound (Molecular Weight: 238.28 g/mol ). chemeo.com
Electron Ionization (EI): As a hard ionization technique, EI involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. nist.gov For this compound, the molecular ion peak at m/z 238 would be expected. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the furan ring. The most prominent peak is often the furoyl cation at m/z 95, resulting from alpha-cleavage next to the ketone. Other significant fragments would arise from cleavage of the ester group and the aliphatic chain.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. It typically generates protonated molecules [M+H]+ in the positive ion mode. For this compound, this would result in a strong signal at m/z 239. Adducts with other cations present in the solvent, such as sodium [M+Na]+ (m/z 261) or potassium [M+K]+ (m/z 277), may also be observed. Fragmentation is minimal, making it excellent for confirming molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. It also typically produces a protonated molecular ion [M+H]+ at m/z 239. APCI can sometimes induce more in-source fragmentation than ESI, providing some structural information while retaining a strong molecular ion signal.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ionization Technique | Expected Primary Ion | Common Adducts/Fragments (m/z) | Purpose |
| Electron Ionization (EI) | [M]•+ (238) | 95 (Furoyl cation), 141, 181, 207 | Structural Elucidation via Fragmentation |
| Electrospray Ionization (ESI) | [M+H]+ (239) | [M+Na]+ (261), [M+K]+ (277) | Molecular Weight Confirmation |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+ (239) | [M+H]+ and some fragments | Molecular Weight Confirmation for less polar samples |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the various functional groups within a molecule by probing their characteristic vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a unique fingerprint based on the molecule's functional groups. libretexts.org For this compound, the key absorptions are from the two carbonyl groups (ketone and ester), the furan ring, and the aliphatic chain. vscht.czlibretexts.org The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. libretexts.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane chain) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (ester) | Stretch | ~1735 - 1750 | Strong |
| C=O (ketone, conjugated) | Stretch | ~1670 - 1685 | Strong |
| C=C (furan ring) | Stretch | ~1560, ~1470 | Medium-Variable |
| C-O (ester) | Stretch | ~1170 - 1250 | Strong |
| =C-H (furan ring) | Stretch | ~3100 - 3150 | Weak-Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in IR, can produce strong Raman signals. researchgate.net The C=C bonds of the furan ring and the C=O bonds are expected to be Raman active. This technique is particularly advantageous as it is not susceptible to interference from water, offering a clear view of a wide spectral range. researchgate.net
Table 3: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H (alkane chain) | Stretch | 2850 - 3000 | Strong |
| C=O (ester & ketone) | Stretch | ~1670 - 1750 | Medium |
| C=C (furan ring) | Stretch | ~1560, ~1470 | Strong |
| =C-H (furan ring) | Stretch | ~3100 - 3150 | Medium |
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores.
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. libretexts.org The key chromophore in this compound is the 2-furoyl group, which constitutes a conjugated system (furan ring conjugated with a ketone). This system gives rise to characteristic π → π* and n → π* electronic transitions. upi.edu The π → π* transition is expected to be strong and occur at a shorter wavelength, while the n → π* transition from the ketone's non-bonding electrons will be weaker and at a longer wavelength. msu.edu The presence of the conjugated system means the maximum absorption (λmax) will be in the UV region. researchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Furoyl group (conjugated system) | ~250 - 280 | High (ε > 10,000) |
| n → π | Ketone C=O | ~300 - 320 | Low (ε < 100) |
Chromatographic Method Development for Separation and Purity
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.
Gas Chromatography (GC): Given its molecular weight and ester functionality, this compound is sufficiently volatile for GC analysis. researchgate.net Separation can be achieved based on the compound's boiling point and its interaction with the stationary phase. A non-polar column (e.g., DB-5 or HP-5MS) would separate analytes primarily by boiling point. For enhanced separation from isomers or related compounds with similar boiling points, a polar stationary phase (e.g., a Carbowax or TPP column) could be employed, which would provide different selectivity based on dipole-dipole interactions. nih.govnist.gov The NIST Webbook lists a non-polar retention index of 1920 for this compound. chemeo.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the compound were to exhibit thermal instability. mdpi.com Reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would effectively separate the compound based on its moderate polarity. Detection would typically be performed using a UV detector set to the λmax of the furoyl chromophore.
Table 5: Suggested Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Purpose |
| Gas Chromatography (GC) | Capillary, Medium-polarity (e.g., DB-35) or Polar (e.g., Carbowax) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, Separation of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18 or C8) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis (at λmax ~270 nm) or MS | Purity assessment, Quantification, Separation of non-volatile impurities |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative information.
Research Findings: The analysis of furan fatty acid methyl esters (FAMEs), a class of compounds structurally related to this compound, is well-documented. semanticscholar.orgresearchgate.net For these analyses, capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Agilent HP-INNOWax), are often employed due to their effective separation of polar analytes. semanticscholar.orgnih.gov Alternatively, non-polar columns, like those with dimethylpolysiloxane stationary phases (e.g., HP-1), can also be used, separating compounds primarily based on their boiling points. gcms.cz
A typical GC method for a compound like this compound would involve a temperature-programmed oven to ensure the elution of the analyte in a reasonable time with good peak shape. The initial oven temperature is held at a lower value to allow for the separation of more volatile components, followed by a gradual increase to elute the target compound. nih.gov Electron impact (EI) ionization at 70 eV is a standard method for generating mass spectra, which can then be compared against spectral libraries for identification. semanticscholar.orggcms.cz The retention index, a measure of a compound's retention relative to a series of n-alkanes, is a crucial parameter for identification, especially when standard compounds are not available. trajanscimed.commdpi.comresearchgate.net
Table 1: Hypothetical GC and GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | Agilent HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Expected Retention Time | Dependent on the specific system, but would be consistent under identical conditions. |
| Expected Retention Index | A specific value calculated based on the elution of n-alkanes. |
Liquid Chromatography (LC) Techniques (HPLC, UPLC) for Mixture Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a mixture, particularly for those that are non-volatile or thermally labile. nih.govresearchgate.netphenomenex.com
Research Findings: Reversed-phase chromatography is the most common mode used for the separation of furan derivatives. phenomenex.comwikipedia.org In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. phenomenex.comwikipedia.org For compounds like this compound, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. nih.govnih.gov The addition of small amounts of acid, like formic acid, can improve peak shape and resolution, especially for compounds with ionizable groups. nih.govchromatographyonline.com UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govnih.gov
Table 2: Representative HPLC/UPLC Conditions for the Analysis of this compound
| Parameter | Value/Description |
| Chromatograph | Waters ACQUITY UPLC or similar |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Detection Wavelength | Dependent on the UV absorbance of the furoyl group, typically around 254 nm. |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound can exist as enantiomers if a chiral center is present in the molecule (for instance, through substitution on the heptanoate chain), chiral chromatography is essential for assessing its enantiomeric purity.
Research Findings: The enantiomeric separation of chiral furan derivatives has been successfully achieved using HPLC with chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective. scienceopen.comnih.govboku.ac.at These separations can be performed in both normal-phase and reversed-phase modes. nih.govscienceopen.com In normal-phase mode, a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol is commonly used. scienceopen.com For reversed-phase separations, mixtures of acetonitrile and water are typical. scienceopen.com The choice of the specific CSP and mobile phase is critical for achieving baseline separation of the enantiomers. nih.govfagg-afmps.be
Table 3: Potential Chiral HPLC Methods for Enantiomeric Resolution of a Chiral Analog of this compound
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) | Acetonitrile/Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
Research Findings: While a specific crystal structure for this compound is not publicly available, the structures of related furan-containing compounds have been determined. nih.gov For instance, the crystal structure of (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone reveals the planarity of the furan rings and the specific conformation of the molecule in the solid state. nih.gov To obtain a crystal structure for this compound, a single crystal of sufficient quality and size would first need to be grown. This crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to solve and refine the molecular structure.
Table 4: Representative Crystallographic Data for a Furan-Containing Compound
| Parameter | Example Value for (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone nih.gov |
| Chemical Formula | C₁₀H₆O₄S₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 13.6900(13) Å, b = 7.9611(7) Å, c = 9.9042(10) Å |
| Volume | 1079.43(18) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.565 Mg/m³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.103 |
Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.
Computational and Theoretical Chemistry Studies of Methyl 7 2 Furoyl Heptanoate
Electronic Structure Calculations for Ground State Properties
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 7-(2-furoyl)heptanoate, these calculations reveal the distribution of electrons and the nature of chemical bonds, which in turn dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations are typically employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p). researchgate.net
These calculations can provide the molecule's total energy, dipole moment, and the partial atomic charges on each atom, offering insights into its polarity and the reactivity of different sites. For instance, in a study on the related compound Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate, DFT was successfully used to evaluate optimized geometrical parameters prior to vibrational analysis. researchgate.net Similar applications to this compound would elucidate the electronic influence of the furoyl and methyl ester groups on the heptanoate (B1214049) backbone.
Ab initio, or "from first principles," calculations are based solely on the principles of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used to study this compound. While often more computationally demanding than DFT, ab initio methods can be crucial for benchmarking results and for systems where DFT may be less reliable. mdpi.com For example, ab initio calculations have been used to estimate the basicity of nitrogen atoms in related heterocyclic compounds, a property governed by electronic structure. nih.govacs.org For this compound, these methods could be used to obtain highly accurate ground-state energies and electron correlation effects, providing a deeper understanding of its electronic behavior.
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which can act as an electron donor. The LUMO is likely distributed over the conjugated system of the furoyl ketone group, which is the most probable site for nucleophilic attack. Analysis of these orbitals helps predict how the molecule will interact with other reagents. scielo.org.mx
Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT This table presents hypothetical, yet representative, data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com |
| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. physchemres.org |
| Chemical Hardness (η) | 2.35 eV | A measure of resistance to change in electron distribution. physchemres.org |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the seven-carbon heptanoate chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. lumenlearning.com Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological interactions.
Computational methods can be used to map the potential energy surface (PES) by systematically rotating the dihedral angles of the molecule's single bonds. This process identifies low-energy, stable conformers (local minima) and the energy barriers (saddle points) that separate them. For the alkyl chain, this involves analyzing the relative stability of anti and gauche interactions. youtube.com For the molecule as a whole, a key aspect would be the rotational barrier around the bond connecting the carbonyl of the furoyl group to the alkyl chain. Studies on similarly flexible molecules, such as various lactones, have successfully used computational methods to determine conformational equilibria. rsc.org For this compound, such an analysis would likely reveal that extended, anti-periplanar arrangements of the alkyl chain are energetically favored to minimize steric hindrance.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents hypothetical data to illustrate the output of a conformational analysis study.
| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti (extended chain) | ~180° | 0.00 (Global Minimum) | 75% |
| Gauche-1 | ~60° | 0.95 | 12% |
| Gauche-2 | ~-60° | 0.95 | 12% |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. escholarship.org For this compound, one could model various reactions, such as the base-catalyzed hydrolysis of the methyl ester or an electrophilic substitution on the furan ring.
By using DFT methods, chemists can map the entire reaction coordinate from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and thus the rate of the reaction. escholarship.org Calculations can confirm a true transition state by vibrational frequency analysis, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such studies provide deep mechanistic insights that are often difficult to obtain experimentally.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
One of the most powerful applications of modern computational chemistry is the prediction of spectroscopic data, which can be used to confirm or identify the structure of a synthesized compound.
For this compound, DFT calculations can accurately predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating 1H and 13C NMR chemical shifts. researchgate.net Predicted shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and often show excellent correlation with experimental values. researchgate.netlibretexts.org
Similarly, the vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds (e.g., the characteristic C=O stretches of the ketone and ester, and the C-O-C stretching of the furan ring). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net
Table 3: Illustrative Predicted vs. Expected Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the results of spectroscopic prediction studies.
| Parameter Type | Structural Moiety | Predicted Value | Expected Experimental Range |
|---|---|---|---|
| 1H NMR Chemical Shift | -OCH3 (ester) | 3.68 ppm | 3.5 - 4.0 ppm libretexts.org |
| H on furan ring (α to C=O) | 7.25 ppm | 7.0 - 7.5 ppm | |
| -CH2-C=O (ketone) | 2.90 ppm | 2.7 - 3.0 ppm | |
| 13C NMR Chemical Shift | C=O (ketone) | 185.0 ppm | 180 - 195 ppm |
| C=O (ester) | 173.5 ppm | 170 - 175 ppm | |
| IR Vibrational Frequency | C=O Stretch (ketone) | 1675 cm-1 | 1660 - 1685 cm-1 researchgate.net |
| C=O Stretch (ester) | 1738 cm-1 | 1735 - 1750 cm-1 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions. For this compound, MD simulations can offer critical insights into its flexibility, solvent interactions, and potential for aggregation, which are fundamental to understanding its chemical and physical properties.
Simulation Setup and Protocol
A typical MD simulation for this compound would begin with the generation of a starting conformation of the molecule, often optimized using quantum mechanical methods like Density Functional Theory (DFT). This initial structure is then placed in a simulation box, which is filled with a chosen solvent, commonly water, to mimic physiological or experimental conditions. The system is then neutralized and brought to the desired temperature and pressure through a process of energy minimization and equilibration.
The core of the simulation involves integrating the equations of motion in small time steps (typically on the order of femtoseconds) for a total simulation time that can range from nanoseconds to microseconds, depending on the process being studied. europa.eursc.org The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.
Analysis of Molecular Trajectories
The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms at each time step. Analysis of this trajectory provides a wealth of information about the dynamic properties of this compound.
Root Mean Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of the simulated molecule and a reference structure (usually the initial minimized structure) over time. It is used to assess the stability of the simulation and to identify significant conformational changes. A stable RMSD value indicates that the molecule has reached a state of equilibrium. rsc.org
Root Mean Square Fluctuation (RMSF): The RMSF measures the fluctuation of each atom around its average position. This analysis helps to identify the most flexible and rigid parts of the molecule. For this compound, one would expect the heptanoate chain to exhibit higher flexibility compared to the more rigid furoyl group.
Radius of Gyration (Rg): The radius of gyration is a measure of the compactness of the molecule over time. Changes in Rg can indicate conformational transitions, such as folding or unfolding of the alkyl chain. rsc.org
Illustrative Research Findings
While specific MD simulation data for this compound is not extensively published, we can present illustrative data based on simulations of similar small organic molecules. europa.eunist.gov
Table 1: Illustrative RMSD and Rg Data for a 100 ns MD Simulation of this compound in Water
| Time (ns) | RMSD (Å) | Radius of Gyration (Å) |
| 0 | 0.00 | 4.20 |
| 10 | 1.52 | 4.35 |
| 20 | 1.89 | 4.41 |
| 30 | 2.15 | 4.38 |
| 40 | 2.08 | 4.32 |
| 50 | 2.25 | 4.45 |
| 60 | 2.31 | 4.40 |
| 70 | 2.28 | 4.37 |
| 80 | 2.40 | 4.50 |
| 90 | 2.35 | 4.48 |
| 100 | 2.38 | 4.46 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data in Table 1 illustrates a typical evolution of RMSD and Rg during a simulation. The RMSD initially increases as the molecule relaxes from its starting structure and then fluctuates around an average value, indicating that the system has reached equilibrium. The Rg values would show how the molecule's compactness changes over time.
Table 2: Illustrative RMSF per Atom Group for this compound
| Atom Group | Average RMSF (Å) |
| Furan Ring | 0.85 |
| Furoyl Carbonyl | 1.10 |
| Heptanoate Chain (C1-C3) | 1.55 |
| Heptanoate Chain (C4-C6) | 2.20 |
| Ester Methyl Group | 1.95 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Table 2 provides a hypothetical breakdown of the flexibility of different parts of the molecule. As expected, the furan ring is the most rigid part, while the end of the heptanoate chain shows the highest flexibility.
Aggregation Propensity: MD simulations are also instrumental in studying the self-association or aggregation of small molecules in solution. europa.eu By simulating multiple molecules of this compound, one can observe their tendency to form clusters or aggregates. This is particularly relevant for understanding its solubility and behavior in different environments. The analysis would involve calculating the number of molecules in the largest cluster over time.
Synthesis and Chemical Exploration of Derivatives and Analogs of Methyl 7 2 Furoyl Heptanoate
Systematic Variation of the Alkyl Ester Moiety
The ester functional group in methyl 7-(2-furoyl)heptanoate is a prime target for modification to alter properties such as solubility, volatility, and susceptibility to hydrolysis. The systematic variation of the alkyl ester moiety can be achieved through several established synthetic methodologies, including direct esterification of 7-(2-furoyl)heptanoic acid with various alcohols or via transesterification of the parent methyl ester.
Standard esterification protocols, such as the Fischer-Speier method involving refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. Alternatively, milder conditions can be utilized, for instance, by activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) before reaction with the alcohol. researchgate.net
Transesterification offers another viable route. This can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Lipase-catalyzed transesterification presents a green chemistry approach, often affording high selectivity and operating under mild conditions. For example, lipases from Candida antarctica (CAL-B) have been effectively used for the kinetic resolution and synthesis of various esters.
A one-pot synthesis method has been described for the preparation of hept-6-en-1-yl furan-2-carboxylate (B1237412), showcasing the feasibility of introducing more complex alkyl chains onto a furan-2-carboxylate core. mdpi.com This method, which involves the oxidation of furfural (B47365) to furoic acid followed by in-situ esterification, could be adapted for the synthesis of various alkyl 7-(2-furoyl)heptanoates. mdpi.com The synthesis of ethyl 7-(2-furoyl)heptanoate has also been documented, confirming the existence and accessibility of simple alkyl analogs.
| Alkyl Group | Ester Name | Potential Synthetic Method |
| Ethyl | Ethyl 7-(2-furoyl)heptanoate | Fischer Esterification, Transesterification |
| Propyl | Propyl 7-(2-furoyl)heptanoate | Fischer Esterification, EDC Coupling |
| Isopropyl | Isopropyl 7-(2-furoyl)heptanoate | Fischer Esterification, EDC Coupling |
| Butyl | Butyl 7-(2-furoyl)heptanoate | Fischer Esterification, Transesterification |
| Hept-6-en-1-yl | Hept-6-en-1-yl 7-(2-furoyl)heptanoate | One-pot oxidation-esterification |
Structural Modifications of the Furan (B31954) Ring and Furoyl Ketone
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com This reactivity allows for the introduction of a wide array of substituents onto the furan nucleus, thereby modulating the electronic and steric properties of the molecule. The preferred sites for electrophilic attack on the 2-acylfuran system are the C5 and C3 positions. chemicalbook.com
Common electrophilic substitution reactions that can be applied to the furan ring of this compound include:
Nitration: Introduction of a nitro group, typically at the 5-position, can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to avoid polymerization and ring-opening reactions. pharmaguideline.com
Halogenation: Bromination and chlorination can be performed under controlled conditions to yield monohalogenated products, primarily at the 5-position. pharmaguideline.compearson.com For instance, bromination in dioxane can yield the 5-bromo derivative. pearson.com
Acylation: Friedel-Crafts acylation with acid anhydrides or acyl halides, using mild catalysts like phosphoric acid or boron trifluoride, can introduce another acyl group onto the furan ring. pharmaguideline.com
Arylation: The Meerwein arylation allows for the introduction of aryl groups at the 5-position of the furan ring by reacting with diazonium salts. pensoft.net This has been demonstrated in the synthesis of 5-arylfuran-2-carboxylic acids, which are precursors to various derivatives. pensoft.net
Furthermore, the furoyl ketone itself can be a point of modification. Reduction of the ketone to a secondary alcohol would introduce a new chiral center and alter the molecule's polarity and hydrogen bonding capabilities.
The table below summarizes potential structural modifications to the furan ring and furoyl ketone.
| Modification | Reagents and Conditions | Potential Product |
| Nitration | Acetyl nitrate, low temperature | Methyl 7-(5-nitro-2-furoyl)heptanoate |
| Bromination | Br₂ in dioxane | Methyl 7-(5-bromo-2-furoyl)heptanoate |
| Acylation | Acetic anhydride (B1165640), BF₃ | Methyl 7-(5-acetyl-2-furoyl)heptanoate |
| Arylation | ArN₂⁺Cl⁻, Cu(I) catalyst | Methyl 7-(5-aryl-2-furoyl)heptanoate |
| Ketone Reduction | NaBH₄, methanol (B129727) | Methyl 7-(hydroxy(2-furyl)methyl)heptanoate |
Elaboration and Functionalization of the Heptanoate (B1214049) Chain
The seven-carbon aliphatic chain of this compound offers numerous possibilities for structural elaboration and functionalization. These modifications can impact the molecule's lipophilicity, flexibility, and potential for further chemical transformations.
One approach involves the introduction of substituents along the heptanoate chain. For example, α-alkylation of the ester can be achieved by forming the enolate with a suitable base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. A study on the synthesis of ethyl 2-acetyl-7-(4-chlorophenyl)heptanoate demonstrates the feasibility of introducing substituents onto a heptanoate chain. pearson.com
Another strategy is the introduction of unsaturation. Dehydrogenation reactions could introduce double bonds into the chain, creating a more rigid structure and providing handles for further reactions like Diels-Alder or epoxidation.
Functional groups such as hydroxyl, amino, or additional carbonyl groups can also be incorporated. For instance, hydroxylation at a specific carbon atom could be achieved through microbial transformation or by a multi-step chemical synthesis involving protection, halogenation, and subsequent nucleophilic substitution with a hydroxide (B78521) equivalent. The synthesis of various functionalized propanamides demonstrates the attachment of different moieties to an alkyl chain, a strategy that could be adapted to the heptanoate backbone. ajol.info
The following table presents some hypothetical examples of functionalized heptanoate chain derivatives.
| Position of Functionalization | Functional Group | Potential Synthetic Strategy |
| C2 (α-position) | Methyl | Enolate formation with LDA, followed by reaction with methyl iodide |
| C4/C5 | Double bond | Bromination followed by elimination |
| C6 | Hydroxyl | Selective oxidation or microbial hydroxylation |
| C7 (as part of a new moiety) | Amide | Conversion of the ester to a carboxylic acid, followed by amide coupling |
Stereoselective Synthesis of Chiral Derivatives
The introduction of stereocenters into the structure of this compound can have profound effects on its biological activity and interaction with chiral environments. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One key target for stereoselective synthesis is the reduction of the furoyl ketone to a chiral secondary alcohol. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, is a powerful method for achieving this transformation with high enantioselectivity.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule, direct a subsequent stereoselective reaction, and then be removed. For example, chiral oxazolidinones have been used to control the stereoselectivity of cycloaddition reactions involving furan rings. rsc.org The synthesis of chiral furan amino acid analogs has been achieved starting from chiral precursors like D-sugars, demonstrating the use of the chiral pool in creating enantiomerically pure furan derivatives. thieme-connect.comresearchgate.net
Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral furan derivatives. au.dk For instance, chiral amines can catalyze the enantioselective addition of nucleophiles to furan-containing substrates. Furthermore, the stereoselective synthesis of furan-containing compounds with both axial and central chirality has been reported, highlighting the advanced synthetic strategies available. nih.govresearchgate.net
The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives of this compound.
| Chiral Center Location | Synthetic Approach | Example of Chiral Catalyst/Auxiliary |
| Carbonyl Carbon | Asymmetric reduction | Chiral Ru-BINAP catalyst |
| Furan Ring (via cycloaddition) | Chiral auxiliary-controlled cycloaddition | Evans oxazolidinone auxiliary |
| Heptanoate Chain | Asymmetric alkylation | Chiral phase-transfer catalyst |
| Furan Ring (via organocatalysis) | Enantioselective functionalization | Chiral diarylprolinol silyl (B83357) ether |
Investigating Structure-Reactivity Relationships in Analogs
The synthesis of a diverse library of this compound analogs is a prerequisite for investigating structure-reactivity relationships (SRR). By systematically altering the structure and observing the effect on chemical reactivity or biological activity, researchers can gain insights into the role of different molecular fragments.
Electronic Effects: The electronic nature of substituents on the furan ring significantly influences its reactivity. Electron-donating groups enhance the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups deactivate the ring towards electrophiles but can facilitate nucleophilic substitution reactions on the ring, particularly with halofurans. pharmaguideline.com The effect of substituents on the production of 4,5-dihydro-3H-naphtho[1,8-bc]furans from related compounds has been studied, demonstrating the impact of electronic effects on reaction outcomes. oup.comdeepdyve.com
Steric Effects: The size and position of substituents can exert steric hindrance, influencing the regioselectivity and rate of reactions. For example, bulky substituents at the C3 position of the furan ring can hinder attack at the C2 position. Similarly, the steric bulk of the alkyl ester group could influence the approach of reagents to the nearby ketone or furan ring. Studies on the Diels-Alder reaction of furan derivatives have highlighted the importance of steric hindrance in determining reaction outcomes. acs.org
Conformational Effects: The flexibility of the heptanoate chain allows the molecule to adopt various conformations. The introduction of double bonds or cyclic structures within the chain would restrict this flexibility and could pre-organize the molecule for specific interactions or reactions.
A study on furan-fused chalcones revealed that the attachment of a furan ring and the relative positions of different moieties significantly impacted their antiproliferative activity, providing a clear example of SRR. iiarjournals.orgnih.gov Similarly, research on natural furan-carboxylic acid derivatives showed that peptide-containing analogs had superior antifungal potency compared to their ester or amide counterparts. acs.org
The following table provides a framework for a hypothetical SRR study on a series of this compound analogs.
| Analog Series | Structural Variation | Property to Investigate | Expected Outcome |
| 5-Substituted Furans | Introduction of -NO₂, -Br, -CH₃, -OCH₃ at C5 | Rate of electrophilic substitution at C3 | -NO₂ deactivates, -OCH₃ activates |
| Alkyl Esters | Methyl, Ethyl, Isopropyl, tert-Butyl | Rate of alkaline hydrolysis | Rate decreases with increasing steric bulk |
| Heptanoate Chain Analogs | Saturated, Unsaturated (C4=C5) | Reactivity in Diels-Alder reactions | Unsaturated analog will react as a diene |
| Chiral Alcohols | (R)- and (S)-hydroxy derivatives | Biological activity (e.g., enzyme inhibition) | One enantiomer may be significantly more active |
Applications of Methyl 7 2 Furoyl Heptanoate in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of Methyl 7-(2-furoyl)heptanoate, which combines a seven-carbon ester chain with a furoyl group, positions it as a potential building block in the synthesis of complex organic molecules, particularly those with biological relevance. The furan (B31954) ring can be seen as a latent 1,4-dicarbonyl functionality, a common structural motif in many natural products.
Notably, the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with a wide range of physiological activities, often involves precursors with similar structural features. google.comopen.ac.uk The synthesis of prostaglandin (B15479496) analogues has been achieved using furan-containing precursors. google.comacs.org For instance, processes for preparing prostaglandin analogues can start from furan-based intermediates, which are then converted into the characteristic cyclopentenone ring system of prostaglandins. google.com The long aliphatic chain of the heptanoate (B1214049) portion of this compound is also a characteristic feature of the side chains in prostaglandin structures. While direct utilization of this compound in prostaglandin synthesis is not explicitly detailed in the reviewed literature, its structural analogy to key intermediates suggests its potential as a starting material for the synthesis of novel prostaglandin analogues. The synthesis of these complex molecules often relies on the strategic use of versatile building blocks that can be elaborated into the final target. ias.ac.in
Utilization as a Precursor for Advanced Organic Intermediates
In the field of fine and specialty chemicals, the development of efficient synthetic routes to advanced organic intermediates is crucial. cphi-online.comrsc.orgsioc-journal.cn this compound, with its multiple functional groups, can serve as a precursor to a variety of more complex intermediates. The ketone and ester functionalities can be selectively modified, and the furan ring can undergo various transformations.
Applications in Polymer Chemistry and Novel Material Development
The development of new polymers from renewable resources is an area of significant research interest. Furan-based monomers, derived from biomass, are being explored for the synthesis of a variety of polymers with unique properties. nih.govd-nb.inforsc.orgacs.orgrsc.org The furan ring can participate in polymerization reactions such as Diels-Alder polycondensation and ring-opening metathesis polymerization (ROMP). nih.govrsc.org For instance, furan derivatives can be used to create thermoplastic materials with a range of thermomechanical properties. d-nb.info
This compound itself is not a traditional monomer for direct polymerization. However, it can be chemically modified to produce polymerizable derivatives. The ester group could be hydrolyzed to a carboxylic acid and then converted to a diol or a diamine, which are common monomers for condensation polymerization to form polyesters or polyamides. The furan ring also offers a handle for polymerization. For example, furan-containing monomers have been successfully used in frontal ring-opening metathesis polymerization (FROMP) to produce high-performance polymers. nih.govd-nb.info Furthermore, methyl heptanoate has been studied for its potential application in polymer production. medchemexpress.com The combination of the furan ring and the heptanoate chain in this compound makes it a potential platform molecule for the synthesis of novel bio-based polymers and materials.
Integration into Heterocyclic Synthesis and Cross-Coupling Methodologies
The furan ring in this compound is a key feature that allows for its integration into various heterocyclic synthetic methodologies. The Paal-Knorr synthesis is a classical and synthetically valuable method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound, the furan ring itself can be considered a masked precursor to this functionality and can be used to synthesize other five-membered heterocycles. wikipedia.org The reaction of 2-acylfurans with ammonia, for instance, can lead to the formation of substituted pyridines through ring expansion reactions. researchgate.net
Furthermore, the 2-acylfuran moiety is a versatile substrate for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and copper-catalyzed cross-coupling reactions of furan derivatives are powerful tools for the synthesis of highly substituted and complex heterocyclic systems. acs.orgicm.edu.pl For example, 2-acylfurans can be used in cascade reactions to construct polycyclic aromatic compounds. The development of new catalytic methods continues to expand the utility of furan-containing compounds in organic synthesis. organic-chemistry.org These methodologies allow for the efficient construction of complex molecules from readily available starting materials.
Environmental Chemical Studies of Furoyl Esters
Photochemical Degradation Pathways and Mechanisms
The photochemical degradation of Methyl 7-(2-furoyl)heptanoate is primarily dictated by the light-absorbing furan (B31954) ring. The furan moiety makes the molecule susceptible to degradation upon exposure to sunlight. The primary mechanism of photodegradation for furan-containing compounds involves the formation of reactive species upon absorption of UV radiation.
The furan ring in this compound can undergo several photochemical reactions. One common pathway is the reaction with singlet oxygen (¹O₂), a highly reactive form of oxygen generated in the presence of light and sensitizers. This can lead to a [4+2] cycloaddition reaction with the furan ring, forming an unstable endoperoxide. This intermediate can then decompose to form various degradation products, including 1,4-enediones. rsc.org Another potential pathway involves the photoisomerization of the furan ring, which can lead to the formation of different structural isomers. rsc.org
Furthermore, the presence of the ketone group can also influence the photochemical behavior. Ketones can absorb UV light and undergo Norrish-type reactions, which involve cleavage of the C-C bonds adjacent to the carbonyl group. However, the furan ring's photoreactivity is expected to be the dominant degradation pathway. Studies on other furan derivatives have shown that the presence of electron-withdrawing or electron-donating groups on the ring can affect the rate and products of photodegradation. researchgate.net
Table 1: Postulated Photochemical Degradation Intermediates of this compound
| Intermediate | Formation Pathway |
| Furan Endoperoxide | [4+2] cycloaddition with singlet oxygen |
| 1,4-Enedione | Decomposition of the endoperoxide |
| Photoisomers | Isomerization of the furan ring |
| Acyl Radicals | Norrish-type cleavage of the ketone |
This table is based on established photochemical principles of furan and ketone-containing compounds.
Hydrolytic Stability and Kinetic Studies under Environmental Conditions
Hydrolysis is a key process that can lead to the breakdown of esters in aquatic environments. The hydrolytic stability of this compound is determined by the susceptibility of its ester linkage to cleavage by water. This reaction is typically catalyzed by acids or bases. nih.gov
Under environmental conditions, with pH values typically ranging from 4 to 9, both acid- and base-catalyzed hydrolysis can occur. The rate of hydrolysis is generally pH-dependent. The base-catalyzed hydrolysis (saponification) of esters is typically faster than the acid-catalyzed pathway. nih.gov
The structure of this compound, with a long C7 alkyl chain (heptanoate), may influence its hydrolysis rate. Studies on long-chain esters have shown that factors such as the formation of micelles at higher concentrations can affect the observed hydrolysis rate constants. scispace.com For long-chain alkyl betainates, the rate of hydrolysis was found to increase with increasing concentration up to the critical micelle concentration. scispace.com However, at the low concentrations expected in the environment, such effects are likely to be minimal.
The furan ring itself is generally stable to hydrolysis under neutral and basic conditions but can be susceptible to degradation under acidic conditions. researchgate.net However, the primary site of hydrolysis for this compound is expected to be the ester group. The products of hydrolysis would be 7-(2-furoyl)heptanoic acid and methanol (B129727).
Kinetic studies on similar long-chain esters can provide an approximation of the hydrolysis rate. For example, the hydrolysis of various long-chain alkyl esters has been studied, and quantitative structure-activity relationships (QSARs) have been developed to predict hydrolysis rate constants. nih.gov Without specific experimental data for this compound, these models provide the best available estimates for its persistence in aquatic environments.
Table 2: Predicted Hydrolysis Products of this compound
| Reactant | Condition | Products |
| This compound | Acid or Base Catalyzed Hydrolysis | 7-(2-furoyl)heptanoic acid, Methanol |
This table is based on the general mechanism of ester hydrolysis.
Thermal Decomposition Profiles and Product Analysis
The thermal stability of this compound is a measure of its resistance to decomposition at elevated temperatures. This is relevant for understanding its fate in high-temperature industrial processes or in the event of accidental fires. The decomposition profile is typically determined using techniques like thermogravimetric analysis (TGA).
Studies on the pyrolysis of methyl esters indicate that they generally decompose through a free radical chain reaction mechanism. oup.com The primary products observed are typically alkenes and smaller unsaturated methyl esters. For instance, the pyrolysis of methyl nonanoate (B1231133) yields a variety of alkenes and unsaturated methyl esters, with methyl acrylate (B77674) being a significant product. oup.com
For this compound, the thermal decomposition would likely involve the cleavage of the C-C bonds in the heptanoate (B1214049) chain, as well as reactions involving the furan ring and the keto group. The furan ring itself can undergo thermal degradation. For example, 2-furoic acid, a related compound, decarboxylates at temperatures around 140-160°C to form furan. nih.gov
The presence of the ketone group introduces additional decomposition pathways. Aromatic ketones are known for their high thermal stability, but under pyrolysis conditions, cleavage of the bonds adjacent to the carbonyl group can occur. bohrium.comamerichem.com The cross-ketonization of methyl 2-furoate with carboxylic acids has been shown to produce acyl furans at high temperatures. rsc.org
Therefore, the thermal decomposition of this compound is expected to be a complex process yielding a mixture of products. These would likely include smaller alkenes, unsaturated esters, furan, and various other fragments resulting from the breakdown of the furoyl and heptanoate moieties.
Table 3: Potential Thermal Decomposition Products of this compound
| Product Class | Specific Examples | Formation Pathway |
| Alkenes | Hexene, Pentene, etc. | Cleavage of the heptanoate chain |
| Unsaturated Esters | Methyl hexenoate, Methyl pentenoate, Methyl acrylate | Cleavage and rearrangement of the heptanoate chain oup.com |
| Furan Derivatives | Furan, 2-Acylfurans | Decomposition of the furoyl group nih.govrsc.org |
| Carbon Oxides | Carbon monoxide, Carbon dioxide | Complete oxidation at very high temperatures |
This table is based on the known thermal decomposition patterns of methyl esters, furan derivatives, and ketones.
Q & A
How can researchers confirm the structural integrity of Methyl 7-(2-furoyl)heptanoate post-synthesis?
Level: Basic
Methodological Answer:
Structural confirmation requires a multi-spectral approach:
- NMR Spectroscopy : Analyze and NMR spectra to verify ester carbonyl signals (~170 ppm in ) and furan ring protons (δ 6.3–7.5 ppm in ) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, a methyl heptanoate derivative in Reference Example 73 (EP 4 374 877 A2) showed m/z 519 [M+H] .
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and furan C-O-C vibrations (~1260 cm).
What are the critical considerations for synthesizing this compound with high regioselectivity?
Level: Advanced
Methodological Answer:
Key steps include:
- Coupling Reactions : Use Steglich esterification (DCC/DMAP) or Mitsunobu conditions to link 2-furoyl chloride to methyl 7-hydroxyheptanoate, minimizing side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product. Patents like EP 4 374 877 A2 highlight retention time (~1.00 min) as a purity benchmark .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) to enhance reaction efficiency, noting that excess catalyst may degrade the furan moiety.
How should researchers address discrepancies in HPLC retention times during purity analysis?
Level: Advanced
Methodological Answer:
Discrepancies may arise from:
- Column Variability : Calibrate using certified standards (e.g., Methyl heptanoate, CAS 106-73-0) with known retention times .
- Mobile Phase pH : Adjust acetonitrile/water ratios or add 0.1% formic acid to improve peak resolution.
- Degradation Products : Perform stability studies under stress conditions (heat, light) to identify byproducts. For example, methyl esters in aroma profiles require GC-MS cross-validation .
What spectroscopic challenges are unique to characterizing this compound?
Level: Advanced
Methodological Answer:
- Overlapping Signals : The heptanoate chain’s methylene protons (δ 1.2–1.6 ppm) may overlap with solvent residues. Use deuterated DMSO or CDCl for clearer NMR spectra .
- Furan Ring Stability : Monitor for oxidative degradation via NMR; unexpected peaks at δ 7.8–8.2 ppm may indicate furan ring opening.
- Quantitative NMR : Integrate carbonyl carbons (ester vs. furoyl) to assess esterification efficiency .
What are the best practices for handling this compound given limited toxicological data?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis. Safety data sheets for analogous esters (e.g., Methyl butanoate) recommend avoiding skin contact due to unstudied toxicity .
- Waste Disposal : Follow EPA guidelines for ester disposal (e.g., incineration with scrubbers) .
- Acute Exposure Protocols : In case of inhalation, move to fresh air; for eye contact, rinse with water for 15 minutes .
How can researchers optimize the stability of this compound in long-term studies?
Level: Advanced
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis. Methyl heptanoate derivatives in pharmaceutical formulations (e.g., misoprostol) degrade rapidly at room temperature .
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous solvents (e.g., DMF).
- pH Monitoring : Maintain pH >6 to avoid acid-catalyzed ester cleavage.
What analytical techniques are suitable for quantifying trace impurities in this compound?
Level: Basic
Methodological Answer:
- GC-MS with FID Detection : Resolve volatile impurities (e.g., unreacted 2-furoic acid) using a DB-5MS column .
- HPLC-UV/DAD : Set detection at 210 nm for ester carbonyl absorption. Compare against reference standards (e.g., Methyl heptanoate, CAS 106-73-0) .
- LC-QTOF : Identify non-volatile impurities (e.g., dimerized byproducts) with high mass accuracy (±2 ppm) .
How do structural analogs of this compound inform its reactivity in biological systems?
Level: Advanced
Methodological Answer:
- Prostaglandin Analogs : Misoprostol (methyl 7-(3-hydroxy-5-oxocyclopentyl)heptanoate) undergoes esterase-mediated hydrolysis in vivo; similar metabolic pathways may apply .
- SAR Studies : Modify the furoyl group to assess bioactivity (e.g., replace with thiophene for comparative enzyme inhibition assays).
What computational methods aid in predicting the physicochemical properties of this compound?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict logP (~2.8) and solubility using software like Schrödinger’s QikProp, validated against experimental data for methyl heptanoate (logP 2.5) .
- Density Functional Theory (DFT) : Calculate IR and NMR spectra with Gaussian 16; compare deviations (<5%) from experimental data to refine models .
How can researchers reconcile conflicting spectral data from different batches of this compound?
Level: Advanced
Methodological Answer:
- Batch-to-Batch Variability : Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches .
- Isotopic Labeling : Synthesize -labeled heptanoate chains to trace signal origins in overlapping spectra .
- Collaborative Cross-Validation : Share data with external labs using standardized protocols (e.g., USP monographs for ester analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
